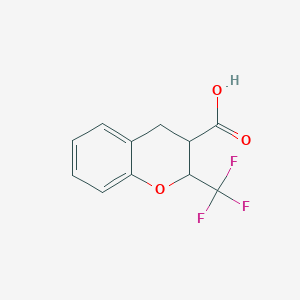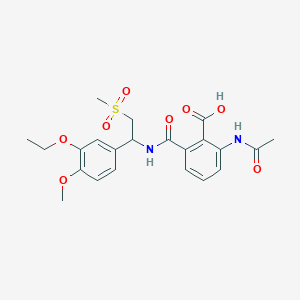![molecular formula C10H14N2O2S B12314034 2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Aminophenyl)methyl]-1λ6,2-Thiazolidin-1,1-dion ist eine chemische Verbindung mit der Summenformel C10H14N2O2S. Sie ist bekannt für ihre einzigartige Struktur, die einen Thiazolidinring und eine Aminophenylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(4-Aminophenyl)methyl]-1λ6,2-Thiazolidin-1,1-dion beinhaltet typischerweise die Reaktion von 4-Aminobenzylamin mit Thiazolidin-2,4-dion unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt und kann einen Katalysator erfordern, um den Prozess zu erleichtern. Die Reaktionsbedingungen, einschließlich Temperatur und Zeit, werden optimiert, um eine hohe Ausbeute des gewünschten Produkts zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab umfassen. Industrielle Verfahren integrieren oft zusätzliche Schritte zur Reinigung und Qualitätskontrolle, um sicherzustellen, dass die Verbindung die für ihre vorgesehenen Anwendungen erforderlichen Standards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-[(4-Aminophenyl)methyl]-1λ6,2-Thiazolidin-1,1-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wie z. B. Thiazolidinderivate.
Substitution: Die Aminophenylgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen eine breite Palette von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-[(4-Aminophenyl)methyl]-1λ6,2-Thiazolidin-1,1-dion hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein für die Synthese verschiedener organischer Verbindungen und Materialien verwendet.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung hat ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten untersucht, darunter Infektionen und Krebs.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Aminophenyl)methyl]-1λ6,2-Thiazolidin-1,1-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. So kann seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören und essentielle Enzyme zu hemmen. In der Krebsforschung kann die Verbindung ihre Wirkung durch Induktion von Apoptose und Hemmung der Zellproliferation entfalten .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Aminophenyl)benzothiazol: Diese Verbindung enthält eine ähnliche Aminophenylgruppe, hat aber einen Benzothiazolring anstelle eines Thiazolidinrings.
Thiazolidin-2,4-dion: Diese Verbindung enthält keine Aminophenylgruppe, teilt aber die Thiazolidinringstruktur.
Einzigartigkeit
2-[(4-Aminophenyl)methyl]-1λ6,2-Thiazolidin-1,1-dion ist einzigartig aufgrund seiner Kombination aus Aminophenylgruppe und Thiazolidinring, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .
Eigenschaften
Molekularformel |
C10H14N2O2S |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
4-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]aniline |
InChI |
InChI=1S/C10H14N2O2S/c11-10-4-2-9(3-5-10)8-12-6-1-7-15(12,13)14/h2-5H,1,6-8,11H2 |
InChI-Schlüssel |
OOFBSVYRDOMXGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(S(=O)(=O)C1)CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)

![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)

![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)

